1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGLDTIJHGNTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
Reaction Setup and Optimization
A prominent method involves microwave-assisted cyclocondensation, leveraging rapid heating to accelerate ring formation. In one protocol, a pre-formed acid chloride derived from cyclopropylacetic acid reacts with 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)methanimine in toluene under microwave irradiation at 120°C for 15 minutes. Tributylamine acts as a base, facilitating the elimination of HCl and promoting cyclization. The trans:cis isomer ratio of 24:1 was confirmed via $$ ^1H $$ NMR analysis (trans azetidine protons exhibit $$ J = 2.3 \, \text{Hz} $$, while cis protons show $$ J = 5.7 \, \text{Hz} $$).
Purification and Yield
The crude product is purified by flash column chromatography, yielding 18% of the target compound as a colorless oil. This method’s efficiency is attributed to reduced reaction times compared to conventional heating, though yields remain moderate due to competing side reactions.
Hydrazide-Ketone Condensation and Cyclization
Formation of Schiff Base Intermediate
An alternative route begins with the condensation of phenylacetic acid hydrazide and 4-fluoroacetophenone in ethanol under reflux with glacial acetic acid as a catalyst. The resulting Schiff base, N'-(1-(4-fluorophenyl)ethylidene)-2-phenylacetohydrazide, is isolated via thin-layer chromatography (TLC) monitoring and recrystallization.
Cyclization to β-Lactam Core
The Schiff base undergoes cyclization with chloroacetyl chloride in dry DMF at 0–5°C, followed by refluxing for 6 hours. Triethylamine neutralizes HCl, driving the reaction toward β-lactam formation. The product is precipitated using ice-water and recrystallized from DMF, achieving a 62% yield.
Spectroscopic Validation
Key spectral data include:
Multi-Step Synthesis via Mixed Anhydrides
Patent-Based Methodology
A patent by EP2465847A1 outlines a multi-step synthesis starting with ethyl (E)-4-tert-butyldimethylsilyloxy-3-(4-fluorophenyl)-but-2-enoate. The process involves:
- Mixed Anhydride Formation : Reacting the ester with isobutyl chloroformate and triethylamine at -60°C in THF.
- Oxazolidinone Coupling : Adding (S)-4-phenyl-2-oxazolidone and sodium bis(trimethylsilyl)amide at -25°C to form a key intermediate.
- Final Cyclization : Acidic workup and column chromatography yield the azetidin-2-one scaffold with a 59.4% overall yield.
Critical Reaction Parameters
- Temperature Control : Reactions conducted below -20°C minimize side-product formation.
- Solvent Selection : THF and dichloromethane ensure solubility of intermediates.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the fluorophenyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the azetidinone ring significantly impact physical properties like melting points, solubility, and crystallinity. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects: The 3,3-dimethyl groups introduce steric hindrance, which may slow ring-opening reactions compared to analogs with smaller substituents (e.g., phenoxy or hydroxypropyl groups) .
- Lipophilicity : Fluorine atoms increase lipophilicity, as seen in the difluorophenyl-pyrazolyl analog (), which has a higher molecular weight (353.37 g/mol) and likely improved membrane permeability .
Biological Activity
1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.
Chemical Structure and Synthesis
The chemical structure of this compound features a fluorinated phenyl group attached to a dimethylazetidinone ring. The synthesis typically involves multi-step organic reactions, including the formation of the azetidinone ring followed by the introduction of the 4-fluorophenyl substituent. The general synthetic route includes:
- Formation of the Azetidinone Ring : Starting materials undergo cyclization reactions.
- Introduction of the 4-Fluorophenyl Group : This is typically achieved through electrophilic aromatic substitution techniques.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound has been studied for its potential roles as:
- Antagonist : It may act on serotonin receptors, influencing neurotransmitter activity.
- Modulator : It could modulate enzyme activity involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antidepressant Activity : Studies suggest potential efficacy in models of depression through serotonin receptor modulation.
- Anti-inflammatory Properties : Preliminary findings indicate that it may reduce inflammation markers in vitro.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor antagonist | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Reduction of oxidative stress markers |
Study on Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in animal models. The results demonstrated significant reductions in depressive-like behaviors when compared to control groups. The compound's action was linked to increased serotonin levels in the synaptic cleft, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Anti-inflammatory Assessment
In vitro studies have shown that this compound can significantly decrease the production of TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Activity | Key Differences |
|---|---|---|
| This compound | Antidepressant, Anti-inflammatory | Fluorinated phenyl enhances receptor binding |
| Indole Derivatives | Antiviral, Anticancer | Broader spectrum but less targeted action |
| 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | Anticonvulsant | Different mechanism targeting ion channels |
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates optimized geometries and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G(d) is standard for azetidinones .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The fluorophenyl group’s electron-withdrawing effect enhances binding affinity in hydrophobic pockets .
- Crystallographic Software : SHELX suite refines X-ray data, while ORTEP-3 generates publication-quality thermal ellipsoid plots .
How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Advanced Research Question
Discrepancies between solution-state NMR and solid-state X-ray data often stem from dynamic effects:
- Variable-Temperature NMR : Identifies conformational exchange (e.g., ring puckering) by observing signal coalescence at elevated temperatures .
- DFT-MD Simulations : Models solvent and temperature effects to reconcile NMR chemical shifts with crystallographic bond lengths .
- Cross-Validation : Compare with analogous compounds (e.g., 3,3-dimethylazetidinones) to isolate artifacts .
What strategies optimize yield in multi-step syntheses involving fluorinated azetidinones?
Advanced Research Question
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during cyclization steps .
- Flow Chemistry : Enhances reproducibility for exothermic reactions (e.g., imine formation) via controlled reagent mixing .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) for steps like SNAr fluorination .
How are structure-activity relationships (SAR) studied for fluorophenyl azetidinones?
Advanced Research Question
SAR studies focus on substituent effects:
- Methyl Groups : 3,3-Dimethyl substitution increases ring rigidity, improving metabolic stability. Comparative assays (e.g., IC values) against non-methylated analogs quantify this effect .
- Fluorophenyl Position : Para-substitution enhances π-stacking in enzyme active sites, while meta-substitution may reduce off-target binding. Competitive inhibition assays validate these trends .
- Bioisosteric Replacement : Replacing the fluorophenyl with trifluoromethyl groups (e.g., 3,5-bis-CF) modifies lipophilicity (clogP) and ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
